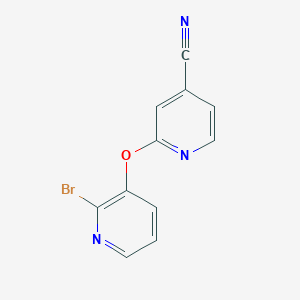
2-(2-Bromo-pyridin-3-yloxy)-isonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-pyridin-3-yloxy)-isonicotinonitrile is an organic compound that features a brominated pyridine ring connected to an isonicotinonitrile moiety through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-pyridin-3-yloxy)-isonicotinonitrile typically involves the reaction of 2-bromo-3-hydroxypyridine with isonicotinonitrile in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-pyridin-3-yloxy)-isonicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or nitrogen atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pyridine derivative, while coupling reactions could produce biaryl compounds.
Applications De Recherche Scientifique
2-(2-Bromo-pyridin-3-yloxy)-isonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-pyridin-3-yloxy)-isonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nitrile group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromo-pyridin-3-yloxy)-benzothiazole
- 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine
Uniqueness
2-(2-Bromo-pyridin-3-yloxy)-isonicotinonitrile is unique due to its combination of a brominated pyridine ring and an isonicotinonitrile moiety. This structure imparts distinct chemical properties, such as reactivity and binding affinity, which can be advantageous in various applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H6BrN3O |
|---|---|
Poids moléculaire |
276.09 g/mol |
Nom IUPAC |
2-(2-bromopyridin-3-yl)oxypyridine-4-carbonitrile |
InChI |
InChI=1S/C11H6BrN3O/c12-11-9(2-1-4-15-11)16-10-6-8(7-13)3-5-14-10/h1-6H |
Clé InChI |
CRZUXHUWVCXBPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)Br)OC2=NC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


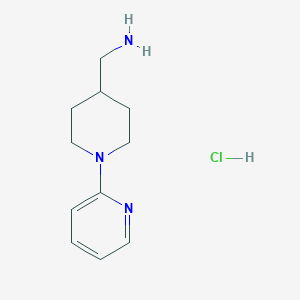
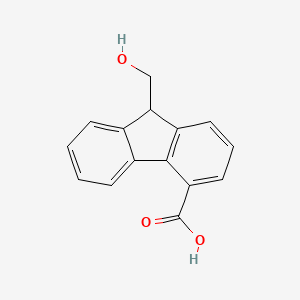
![7-ethoxy-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13973429.png)

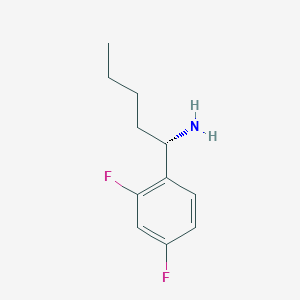
![8H-Indeno[1,2-d]isoxazole](/img/structure/B13973435.png)
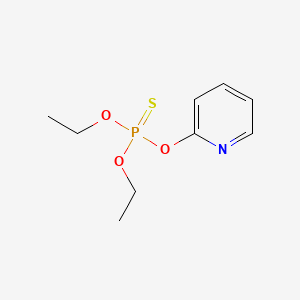
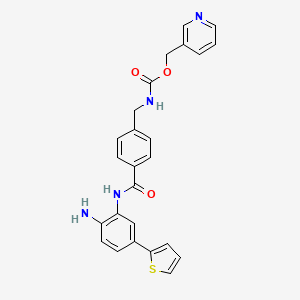


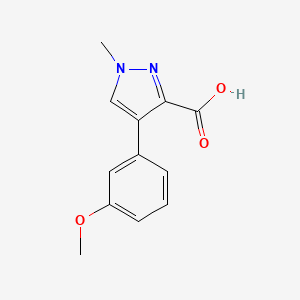
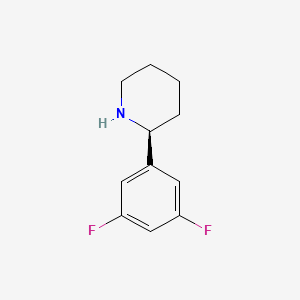
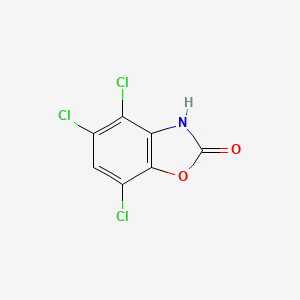
![6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13973493.png)
